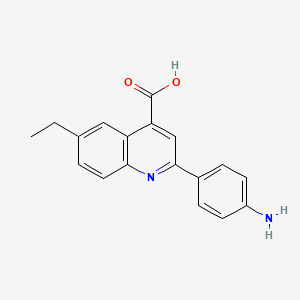

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid is an organic compound with a complex structure that includes a quinoline core, an aminophenyl group, and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the aminophenyl group and the carboxylic acid functional group. Key steps may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Aminophenyl Group: This step may involve a Friedel-Crafts acylation reaction, where an aminophenyl group is introduced to the quinoline core using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

化学反应分析

Carboxylic Acid Functionalization

The 4-carboxylic acid group undergoes classical acid-derived reactions:

Key Mechanistic Insight :

- Esterification typically employs SOCl₂ or coupling agents (DCC/DMAP) to activate the carboxylic acid .

- Amide derivatives are synthesized via acid chloride intermediates, reacting with aliphatic/aromatic amines under inert conditions .

Aromatic Amine Reactivity

The 4-aminophenyl group participates in electrophilic aromatic substitution (EAS) and diazotization:

Diazotization and Coupling

- Diazonium salts form under HNO₂/HCl at 0–5°C . Subsequent coupling with phenols or amines yields azo derivatives (unreported for this compound but inferred from analogs ).

N-Alkylation/Acylation

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Acylation | Acetic anhydride/pyridine | Acetamide derivatives | 65–78% | |

| N-Sulfonation | Sulfonyl chlorides/DCM | Sulfonamide analogs | 60–70% |

Limitations : Steric hindrance from the ethyl group may reduce reactivity at the amine .

Quinoline Core Modifications

The quinoline ring undergoes regioselective electrophilic substitution, influenced by the electron-donating ethyl and electron-withdrawing carboxylic acid groups:

Halogenation

- Chlorination/Bromination : Directed by the ethyl group at C6, halogenation occurs preferentially at C5 or C7 .

Nucleophilic Aromatic Substitution

- The C2 position (para to the amino group) is activated for substitution with electron-deficient aryl halides .

Microwave-Assisted Coupling Reactions

The Pfitzinger reaction (microwave-accelerated) enables rapid synthesis of quinoline-4-carboxylic acid derivatives:

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| Isatin + Ethyl-bearing acetophenone | KOH/EtOH, 100°C, 16–24 hrs | 59–99% |

Mechanism : Alkaline hydrolysis of isatin forms a keto-acid intermediate, which cyclizes with acetophenone derivatives to yield the quinoline core .

Biological Activity-Driven Modifications

- Antitubercular Activity : Introduction of halogens (Cl, Br) at C6 enhances Mycobacterium tuberculosis inhibition (MIC: 12.5–25 µg/mL) .

- Anticancer Potential : Amide derivatives show DNA gyrase inhibition (IC₅₀: 1.2–3.8 µM) .

Stability and pH-Dependent Behavior

- Carboxylic Acid/Amine Tautomerism :

Key Challenges in Reactivity

科学研究应用

Biochemical Properties

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid interacts with enzymes and proteins, influencing biochemical reactions. Notably, it has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism and the metabolism of endogenous compounds. The compound's ability to influence cellular processes can affect gene expression, cell signaling pathways, and metabolic activities, making it a valuable tool in understanding cellular mechanisms.

Medicinal Chemistry

Antitumor Agent:

Research indicates that this compound has potential as an antitumor agent due to its interaction with DNA and its ability to inhibit cancer cell growth. Studies have demonstrated its efficacy against various cancer cell lines, suggesting that structural modifications can enhance its biological activity .

Antibacterial Properties:

The compound has also been evaluated for antibacterial activity. In vitro studies have shown that derivatives of quinoline-4-carboxylic acid exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Structural modifications in related compounds have been linked to increased antibacterial potency .

Materials Science

In materials science, this compound is being explored for its electronic properties. It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic characteristics imparted by the quinoline core make it suitable for applications in optoelectronic devices .

Biological Research

This compound serves as a valuable tool in biological research due to its interactions with various biological targets. It has been studied for its effects on enzyme activity, particularly lactate dehydrogenase (LDH), which is important in cancer metabolism . The inhibition of LDH has implications for cancer treatment and other metabolic disorders.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

-

Formation of the Quinoline Core:

This can be achieved through the Skraup synthesis, which involves condensing aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. -

Introduction of the Aminophenyl Group:

This step may involve Friedel-Crafts acylation using appropriate acylating agents. -

Functionalization Reactions:

The compound can undergo oxidation, reduction, and electrophilic substitution reactions to yield various derivatives with tailored properties .

作用机制

The mechanism of action of 2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Additionally, it may inhibit specific enzymes involved in cellular processes, further contributing to its antitumor activity.

相似化合物的比较

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor properties.

2-(4-Aminophenyl)benzimidazole: Used in medicinal chemistry for its antimicrobial and antitumor activities.

Uniqueness

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid is unique due to its specific quinoline core structure, which imparts distinct electronic properties and biological activities. Its combination of an aminophenyl group and a carboxylic acid functional group further enhances its versatility in various chemical reactions and applications.

生物活性

2-(4-Aminophenyl)-6-ethylquinoline-4-carboxylic acid, also known as 6-ethyl-2-(4-aminophenyl)quinoline-4-carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C18H16N2O2, with a molecular weight of 292.34 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Friedländer Synthesis : A common method where 2-aminophenylketones react with cyclic ketones to form quinoline derivatives.

- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by using microwave energy to facilitate the formation of the quinoline structure .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

- Anticancer Studies : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. Further mechanistic studies indicated that it may inhibit sirtuins, enzymes linked to cancer progression .

- Structure-Activity Relationship (SAR) : Research on related quinoline compounds has provided insights into how structural modifications influence biological activity. The presence of the amino group at the para position significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Significant | Inhibition of bacterial growth |

| Anticancer | Moderate | Induction of apoptosis; inhibition of sirtuins |

| Enzyme Inhibition | Potent | Interference with metabolic pathways |

属性

IUPAC Name |

2-(4-aminophenyl)-6-ethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2,19H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGUHLACAQIMPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。